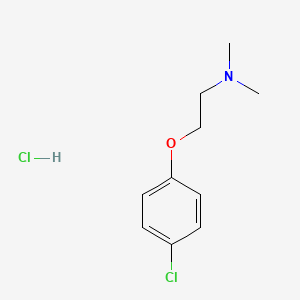
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide typically involves the condensation of o-phenylenediamine with pyruvic acid in methanol to produce 3-methylquinoxaline-2H-one. This intermediate is then reacted with substituted aldehydes in the presence of piperidine to afford the desired quinoxaline derivative . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the N-oxide moiety back to the parent quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and reduced quinoxaline derivatives.
科学的研究の応用
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antibacterial and anticancer activities .
類似化合物との比較
Similar Compounds
- 4-nitroquinoline N-oxide
- Carbadox
- Benzo[c][1,2,5]oxadiazole 1-oxide
Uniqueness
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide stands out due to its specific substitution pattern and the presence of the methoxyphenyl group, which enhances its biological activity and selectivity compared to other quinoxaline derivatives .
特性
CAS番号 |
23433-48-9 |
|---|---|
分子式 |
C17H15N3O4 |
分子量 |
325.32 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H15N3O4/c1-11-16(17(21)18-12-7-3-6-10-15(12)24-2)20(23)14-9-5-4-8-13(14)19(11)22/h3-10H,1-2H3,(H,18,21) |
InChIキー |
VWCVWLCOHPDKRE-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



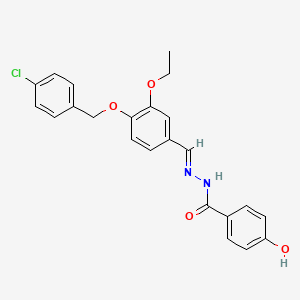
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)
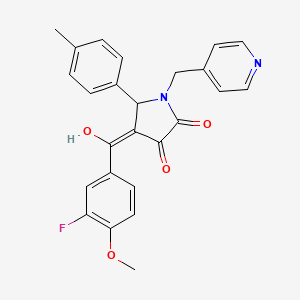
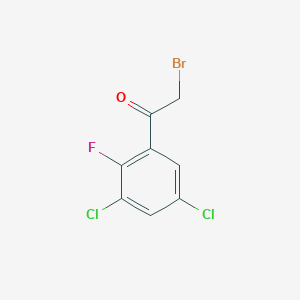
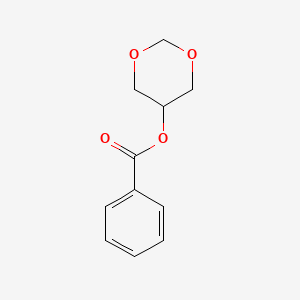
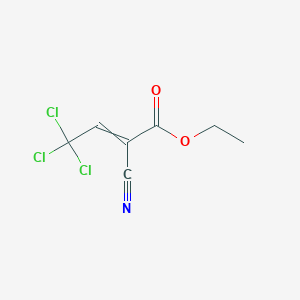
![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)


![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)
